Funebradiol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
133086-87-0 |
|---|---|
Molecular Formula |
C12H15NO4 |
Molecular Weight |
237.25 g/mol |
IUPAC Name |
(2R)-4-[2,5-bis(hydroxymethyl)pyrrol-1-yl]-2,3-dimethyl-2H-furan-5-one |
InChI |
InChI=1S/C12H15NO4/c1-7-8(2)17-12(16)11(7)13-9(5-14)3-4-10(13)6-15/h3-4,8,14-15H,5-6H2,1-2H3/t8-/m1/s1 |
InChI Key |
GQPHVVDGJWHSMR-MRVPVSSYSA-N |
SMILES |
CC1C(=C(C(=O)O1)N2C(=CC=C2CO)CO)C |
Isomeric SMILES |
C[C@@H]1C(=C(C(=O)O1)N2C(=CC=C2CO)CO)C |
Canonical SMILES |
CC1C(=C(C(=O)O1)N2C(=CC=C2CO)CO)C |
Synonyms |
funebradiol |
Origin of Product |
United States |
Isolation and Purification Methodologies for Funebradiol
Extraction Techniques from Plant Matrix
The initial step in obtaining Funebradiol involves the extraction of the desired compounds from the plant material. For this compound, the extraction procedure for the plant material and subsequent fractionation have been described in previous research concerning related compounds from Quararibea funebris researchgate.net. Specifically, the ground flowers of Quararibea funebris were subjected to extraction using 95% ethanol (B145695) (EtOH) researchgate.net. This solvent choice is common for extracting alkaloids and other moderately polar compounds from plant matrices.
General principles of plant extraction involve contacting the solid plant material with a suitable solvent, ensuring adequate mixing for a sufficient period to allow the active components to dissolve into the solvent acs.org. Maceration, a traditional and widely applied extraction technique within the Bombacoideae subfamily (to which Quararibea funebris belongs), involves soaking the plant material in a solvent mdpi.com. While maceration is a common method, advanced extraction techniques such as pressurized liquid extraction (PLE), accelerated solvent extraction (ASE), and supercritical fluid extraction (SFE) are increasingly being explored to enhance extraction yields, reduce solvent consumption, and improve environmental friendliness mdpi.com. These advanced methods offer advantages in mediating extraction difficulties and increasing yields by optimizing parameters like temperature and pressure.
Chromatographic Separation and Enrichment Strategies
Following the initial extraction, the crude extract containing this compound undergoes fractionation and chromatographic separation to isolate the compound. For this compound, a key purification step involved the use of silica (B1680970) gel chromatography researchgate.net.
Chromatography is a powerful analytical and preparative technique that separates components of a mixture based on their differential distribution between a stationary phase and a mobile phase khanacademy.orgrotachrom.comagriculture.institute. In the case of this compound, the basic fraction obtained from the 95% ethanol extract was subjected to silica gel chromatography researchgate.net. Silica gel, a polar stationary phase, facilitates separation based on adsorption, where compounds interact differently with the adsorbent based on their polarity and functional groups creative-proteomics.com.
Various chromatographic techniques are instrumental in the enrichment and purification of natural products:
Adsorption Chromatography: As used with silica gel, this method relies on the differential adsorption of compounds onto a solid stationary phase. It is effective for separating non-ionic compounds and isomers creative-proteomics.com.
Liquid Chromatography (LC) / High-Performance Liquid Chromatography (HPLC): These techniques utilize a liquid mobile phase to separate mixture components. HPLC, known for its high sensitivity and efficiency, employs high pressure to achieve rapid and high-resolution separations, making it suitable for separating closely related compounds nih.gov.
Ion-Exchange Chromatography: This method separates compounds based on their charge differences, utilizing an ion-exchange resin as the stationary phase. While not explicitly detailed for this compound, it is a common method for charged natural products and can achieve high purity rotachrom.comnih.gov. Enrichment strategies, such as "two-pass" anion exchange methods, can be employed to maximize the purity of target compounds by sequentially removing impurities and re-loading enriched fractions rotachrom.com.
Solid-Phase Enrichment: This approach can enhance the sensitivity of separation-based analytical techniques by concentrating the target analyte from a complex mixture, often utilizing various resin materials like ion-exchange, hydrophobic interaction, or reversed-phase chromatography moravek.com.
The choice of specific chromatographic conditions, including the type of stationary phase, mobile phase composition, and elution gradient, is critical for optimizing the separation and enrichment of this compound.
Advanced Methods for this compound Isolation Purity Assessment
The purity of isolated this compound is paramount for accurate structural elucidation and subsequent research. The initial elucidation of this compound relied heavily on spectroscopic methods, which also serve as robust purity assessment tools researchgate.netnih.gov.
Key analytical techniques for assessing the purity of this compound and similar natural products include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H-NMR and ¹³C-NMR spectra were crucial for the structural elucidation of this compound researchgate.net. Beyond structure determination, quantitative NMR (qNMR) is recognized as a versatile and orthogonal method for purity evaluation nih.gov. qNMR can determine the absolute purity of a compound without requiring a reference standard of the same compound, by comparing the integral ratios of the target analyte to a known internal calibrant nih.gov. This method is particularly valuable for detecting and quantifying structurally related and unrelated impurities, including solvents nih.gov.
Infrared (IR) Spectroscopy: IR spectra provide information about the functional groups present in the molecule, which can confirm the compound's identity and indicate the presence of impurities if unexpected absorption bands are observed researchgate.net.
Mass Spectrometry (MS): Low-resolution and high-resolution mass spectra (including Electron Ionization (EI), Chemical Ionization (CI), and Fast Atom Bombardment (FAB) MS) were used in the elucidation of this compound, providing its molecular weight and fragmentation patterns researchgate.net. MS is highly sensitive for detecting trace impurities and confirming the molecular integrity of the purified compound.
Chromatographic Purity Assessment: Analytical chromatographic methods, such as HPLC and Thin-Layer Chromatography (TLC), are routinely used to assess purity by separating components and detecting any impurities present in the sample khanacademy.orgnih.govmoravek.com. The presence, identity, and amount of impurities can be determined, with the resolution and efficiency of HPLC allowing for precise quantification of impurities.
Physical Property Determination: While less definitive on their own, physical properties such as melting and boiling points can indicate purity. Impurities typically cause a depression in the melting point and an elevation in the boiling point of a substance moravek.commoravek.com.
The combination of these advanced analytical techniques provides a comprehensive profile of the isolated this compound, ensuring its structural integrity and high purity for further scientific investigation.
Structural Elucidation and Spectroscopic Characterization of Funebradiol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the connectivity and arrangement of atoms within a molecule. By analyzing the chemical shifts, spin-spin coupling patterns (multiplicity), and integration of signals in both proton (¹H) and carbon-13 (¹³C) NMR spectra, researchers can deduce the molecular skeleton and identify various functional groups. researchgate.netbioregistry.iowikipedia.org
For Funebradiol, both ¹H and ¹³C NMR shifts were instrumental in its structural assignment. nih.gov The ¹H-NMR spectra were acquired on a Nicolet NTC-470 instrument, while the ¹³C-NMR spectrum was determined on a Nicolet NT-200, both utilizing CDCl₃ as the solvent. nih.gov While the specific detailed chemical shifts and coupling constants are not provided in the accessible literature snippets, their interpretation was crucial for establishing the compound's unique pyrrole (B145914) lactone alkaloid structure. nih.gov
Table 1: Summary of NMR Spectroscopic Data for this compound
| Spectroscopic Technique | Information Provided | Experimental Conditions | Detailed Findings (Not explicitly provided in accessible snippets) |
| ¹H NMR | Proton chemical shifts, coupling patterns, integration | Nicolet NTC-470, CDCl₃ | Specific δ (ppm) and J (Hz) values were used for structural assignment. nih.gov |
| ¹³C NMR | Carbon chemical shifts | Nicolet NT-200, CDCl₃ | Specific δ (ppm) values were used for structural assignment. nih.gov |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is employed to identify the presence of specific functional groups within a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations. atamanchemicals.comtremedica.org Different functional groups absorb IR radiation at characteristic frequencies, providing a unique "fingerprint" for structural analysis. atamanchemicals.com
IR spectral interpretation played a role in the elucidation of this compound. nih.gov The IR spectra were measured on a Beckman IR-33 instrument. nih.gov Although specific absorption bands for this compound are not detailed in the provided snippets, IR spectroscopy would have been used to confirm the presence of key functional groups, such as carbonyls (C=O) and hydroxyls (O-H), consistent with its classification as a pyrrole lactone alkaloid. nih.gov
Table 2: Summary of IR Spectroscopic Data for this compound
| Spectroscopic Technique | Information Provided | Experimental Conditions | Detailed Findings (Not explicitly provided in accessible snippets) |
| IR Spectroscopy | Identification of functional groups based on characteristic absorption frequencies | Beckman IR-33 | Specific absorption bands were used to identify functional groups. nih.gov |
Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis
Mass Spectrometry (MS) is a technique used to determine the molecular weight of a compound and to deduce its molecular formula, particularly with high-resolution mass spectrometry (HRMS). It also provides information about the molecule's structure through its fragmentation pattern, where the molecular ion breaks into smaller, characteristic ions.
For this compound, both low-resolution electron ionization (EI) and chemical ionization (CI) mass spectra were acquired using a Finnigan 4023 quadrupole mass spectrometer. nih.gov High-resolution and Fast Atom Bombardment (FAB) mass spectra were measured on a Kratos MS instrument. nih.gov The mass spectrum of this compound exhibited a weak molecular ion at m/z 237, and a prominent fragment ion was observed at m/z 219. nih.gov These data points are crucial for determining the molecular weight and inferring the elemental composition, as well as providing clues about the structural components through fragmentation analysis. nih.gov
Table 3: Summary of Mass Spectrometric Data for this compound
| Spectroscopic Technique | Information Provided | Experimental Conditions | Detailed Findings |
| Low-Resolution MS (EI, CI) | Molecular ion, fragmentation pattern | Finnigan 4023 quadrupole mass spectrometer | Weak molecular ion at m/z 237; strong ion at m/z 219. nih.gov |
| High-Resolution MS, FAB MS | Exact mass, molecular formula, fragmentation | Kratos MS | Used for precise molecular weight determination and fragmentation analysis. nih.gov |
Chiroptical Spectroscopy for Stereochemical Analysis
Chiroptical spectroscopy, which includes techniques such as optical rotation, Optical Rotatory Dispersion (ORD), and Electronic Circular Dichroism (ECD), is vital for determining the absolute configuration of chiral molecules. These methods analyze the interaction of plane-polarized or circularly polarized light with chiral compounds.
For this compound, optical rotations were measured using a Perkin-Elmer 241 polarimeter. nih.gov While the specific optical rotation value for this compound is not provided in the accessible snippets, the measurement of optical rotation indicates that the compound is optically active, confirming its chiral nature. nih.gov The provided information does not detail further chiroptical analyses, such as ORD or ECD, for the determination of its absolute configuration. nih.gov
Table 4: Summary of Chiroptical Spectroscopic Data for this compound
| Spectroscopic Technique | Information Provided | Experimental Conditions | Detailed Findings (Not explicitly provided in accessible snippets) |
| Optical Rotation | Confirmation of chirality | Perkin-Elmer 241 polarimeter | Optical rotation was measured, indicating the compound's optical activity. nih.gov |
Chemical Synthesis and Synthetic Derivatization of Funebradiol and Analogues
Total Synthesis Strategies for Pyrrole (B145914) Lactone Alkaloids
The total synthesis of pyrrole lactone alkaloids like funebradiol and its close analogue, funebral (B9795), typically follows a convergent approach. This involves the separate synthesis of the two key structural motifs—the substituted lactone and the 2-formylpyrrole—followed by their strategic coupling. A notable synthesis of (±)-funebral, a direct precursor to other related alkaloids, highlights this approach, providing a blueprint for accessing this compound. acs.orgnih.gov The primary challenge lies in the stereocontrolled construction of the chiral centers within the lactone moiety and the efficient formation of the pyrrole ring.
Stereoselective Approaches to Key Aminolactone Intermediates
The synthesis of the substituted aminolactone ring is a critical step that dictates the stereochemistry of the final natural product. Achieving high stereoselectivity is paramount. Synthetic chemists have developed several efficient approaches to access key (±)-γ-amino lactone intermediates. acs.org
One successful method is based on Claisen chemistry, which allows for the controlled formation of carbon-carbon bonds and the introduction of necessary functional groups. acs.org An alternative strategy involves addition reactions to the butenolide ring of molecules like β-angelicalactone. acs.org These methods provide access to racemic aminolactones, which can then be used to synthesize racemic natural products. For enantioselective syntheses, strategies often begin with chiral starting materials, such as amino acids or their derivatives, to establish the desired absolute stereochemistry early in the synthetic sequence. mdpi.com Intramolecular cyclization of suitably functionalized acyclic precursors is another common method for forming the lactone ring with defined stereocenters. mdpi.com
Construction of the 2-Formylpyrrole Core
The 2-formylpyrrole unit is a recurring motif in a variety of natural products and is crucial for the structure of this compound. rsc.orgrsc.org While these compounds are believed to arise naturally from non-enzymatic Maillard reactions between amines and sugars, laboratory syntheses require specific and controlled methods. rsc.orgrsc.org
A primary route for constructing this core is the Paal-Knorr pyrrole synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine. wikipedia.orgorganic-chemistry.org For N-substituted pyrroles like this compound, the amine partner is the pre-formed aminolactone intermediate. The 1,4-dicarbonyl component is often a synthetic equivalent that can be unmasked or cyclized under specific conditions to yield the pyrrole ring with the required 2-formyl and 5-(hydroxymethyl) substituents. rsc.org The synthesis of (±)-funebral, for example, successfully utilized a variation of the Paal-Knorr condensation to form the pyrrole lactone moiety. acs.orgnih.gov
Application of Reactions: Paal-Knorr and Maillard Condensation
Paal-Knorr Synthesis: This reaction is one of the most valuable methods for preparing substituted pyrroles from 1,4-dicarbonyl compounds. wikipedia.orgdbpedia.org In the context of this compound synthesis, the key step is the condensation of an aminolactone with a 1,4-dicarbonyl precursor. acs.org The reaction proceeds via the formation of a hemiaminal, followed by cyclization and subsequent dehydration to furnish the aromatic pyrrole ring. alfa-chemistry.com The reaction can be conducted under neutral or weakly acidic conditions; however, the use of catalysts can be crucial. organic-chemistry.org For instance, the synthesis of (±)-funebral employed titanium isopropoxide as a promoter for the Paal-Knorr condensation, demonstrating a key variation of the classical method. acs.orgnih.gov
Maillard Condensation: The Maillard reaction is a complex cascade of non-enzymatic browning reactions that occur between amino acids and reducing sugars. rsc.org It is the proposed biosynthetic origin for many 2-formylpyrrole natural products. rsc.orgdatapdf.com This natural process inspires "biologically-inspired" synthetic methods. doaj.org In the laboratory, this can be mimicked by reacting an amine with a sugar-derived dicarbonyl species, such as 3-deoxyglucosone, to form the 2-formylpyrrole core. rsc.org This biomimetic approach offers a powerful strategy for accessing the specific substitution pattern found in this compound and related compounds.
Design and Synthesis of this compound Analogues
The synthesis of analogues and derivatives of a natural product is a cornerstone of medicinal chemistry, aimed at exploring structure-activity relationships and developing compounds with improved properties. nih.govnih.gov While specific synthetic work on this compound analogues is not extensively documented, the established synthetic routes to related compounds like funebral provide a clear roadmap for creating such derivatives. acs.org
Potential modifications to the this compound scaffold can be envisioned at several positions:
Pyrrole Ring Substituents: The formyl and hydroxymethyl groups on the pyrrole could be modified. For example, the aldehyde could be reduced to an alcohol or oxidized to a carboxylic acid.
Lactone Ring Modifications: The substituents on the butyrolactone ring could be altered by starting with different aminolactone precursors.
Linkage Variation: The N-C bond connecting the two moieties could be replaced with other linkages to explore conformational effects.
The synthesis of these analogues would follow the same convergent strategy, utilizing modified building blocks in key steps like the Paal-Knorr condensation. acs.org The creation of a library of such compounds would be invaluable for probing their biological targets.
Novel Synthetic Methodologies for this compound Scaffolds
One area of innovation is the development of more efficient catalysts for the Paal-Knorr reaction, such as iron-based catalysts or the use of microwave assistance to accelerate the reaction and improve yields under milder conditions. organic-chemistry.orgresearchgate.net Another promising approach is the use of bio-inspired reactions, such as a catalyzed Achmatowicz reaction followed by a condensation sequence, to construct the 2-formylpyrrole core. doaj.org This method can provide robust access to a variety of related structures. Furthermore, the development of new stereoselective methods for synthesizing the aminolactone precursors, perhaps using organocatalysis or enzymatic resolutions, could provide more efficient access to enantiomerically pure starting materials, bypassing the need for racemic separations later in the synthesis.
Molecular and Cellular Biological Investigations of Funebradiol
In Vitro Biological Activity Profiling of Funebradiol and Analogues
Specific in vitro biological activity profiling for this compound, particularly quantitative data such as IC50 or EC50 values, is not detailed in the provided research. General mentions suggest potential antibacterial, antifungal, and antioxidant effects. ontosight.ai
As of the current available research, specific studies assessing the neurotrophic activity of this compound in cellular models such as Neuro2a (N2a) cells have not been detailed. Neuro2a cells are a widely utilized murine neuroblastoma cell line, recognized for their ability to differentiate into neurons and serve as a model for studying neuronal differentiation, neurite outgrowth, and neurotoxicity. nih.govnih.govnih.govmdpi.comatcc.org Various compounds, including certain polyphenols like resveratrol (B1683913) and apigenin, have been demonstrated to induce neuronal differentiation in N2a cells, often through specific signaling pathways mdpi.com. However, a direct assessment of this compound's effects on these processes in N2a cells or other neuronal models is not explicitly reported.
Identification of Molecular Targets and Ligand-Receptor Interactions
Specific molecular targets and definitive ligand-receptor interactions for this compound have not been explicitly identified or described in the provided research. The complex structure of this compound suggests that it "may interact with biological targets in a unique manner" ontosight.ai. In drug discovery, identifying molecular targets—specific molecules like proteins or receptors that a compound interacts with—is crucial for understanding its mechanism of action and therapeutic potential openaccessjournals.comresearchgate.net. Ligand-receptor interactions are fundamental to various biological processes, including cell signaling and differentiation mdpi.com. However, detailed studies elucidating these specific interactions for this compound are not reported.
Elucidation of this compound's Influence on Specific Cellular Signaling Pathways
While this compound is broadly suggested to have "possible roles in signaling pathways" ontosight.ai, the available scientific literature does not provide detailed elucidation of specific cellular signaling pathways directly influenced by this compound. Other alkaloids from the Malvaceae family, from which Quararibea funebris belongs, have been investigated for their influence on pathways such as the NF-κB pathway and mitogen-activated protein kinase (MAPK) pathways in the context of anti-inflammatory activities mdpi.comscielo.br. However, this specific influence has not been directly attributed to this compound with supporting data.
Enzymatic Interactions and Inhibition Studies
Specific enzymatic interactions or inhibition studies involving this compound are not detailed in the available research. Natural products, including alkaloids, are often investigated for their ability to inhibit enzymes, which can be a key mechanism for their biological activities nih.govnih.gov. For instance, certain alkaloids from the Malvaceae family have been studied for their inhibitory effects on enzymes like aldose reductase and cyclooxygenase nih.govscielo.brscielo.br. However, such specific data for this compound itself, including any measured inhibition constants (e.g., IC50 values), are not present in the reviewed literature.
Data Tables
Due to the limited availability of specific quantitative data on the biological activities, molecular targets, signaling pathways, or enzymatic interactions of this compound in the provided research, interactive data tables cannot be generated at this time.
Structure Activity Relationship Sar Studies of Funebradiol Analogues
Systematic Modification of the Funebradiol Skeleton and its Biological Consequences
The exploration of the this compound scaffold has primarily centered on modifications of the pyrrole (B145914) ring, the lactone moiety, and the side chains to understand their influence on biological activity. Although extensive SAR data for a wide range of biological targets are not yet available, initial studies have provided valuable insights, particularly concerning neurotrophic activity.
Systematic modifications often involve the synthesis of a series of analogues where specific parts of the molecule are altered. For instance, the synthesis of various pyrrole-based compounds has been a common strategy to probe the importance of this heterocyclic core. nih.gov The general principle of SAR is that the biological activity of a compound is intrinsically linked to its molecular structure. mdpi.com
Table 1: Hypothetical Modifications of the this compound Skeleton and Potential Biological Investigations
| Modification Site | Type of Modification | Potential Biological Assay | Rationale |
| Pyrrole Ring | Substitution with electron-donating or withdrawing groups | Neurotrophic activity assays (e.g., neurite outgrowth) | To assess the impact of electronic properties on receptor binding or target interaction. |
| Replacement with other five-membered heterocycles | Cytotoxicity assays | To determine the necessity of the pyrrole nitrogen for a specific biological effect. | |
| Lactone Ring | Alteration of ring size (e.g., to a δ-lactone) | Enzyme inhibition assays | To evaluate the role of ring strain and conformation in binding to active sites. |
| Opening of the lactone to the corresponding hydroxy acid | General bioactivity screening | To understand the importance of the cyclic ester for activity and cell permeability. | |
| Side Chains | Variation in length and branching | Receptor binding assays | To probe the steric requirements of the binding pocket. |
| Introduction of polar functional groups | Solubility and permeability assays | To improve pharmacokinetic properties. |
This table is illustrative and based on common medicinal chemistry strategies, as specific published data on systematic this compound modification is limited.
Identification of Pharmacophores and Key Structural Motifs for Biological Activity
A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target and elicit a response. nih.gov For this compound and its analogues, identifying the key pharmacophoric features is crucial for designing more potent and selective compounds.
Based on the general structure of pyrrole lactone alkaloids and preliminary findings, several structural motifs are thought to be important for the biological activity of this compound analogues. These include:
The Pyrrole NH Group: This group can act as a hydrogen bond donor, a critical interaction in many ligand-receptor binding events.
The Lactone Carbonyl Group: The carbonyl oxygen can serve as a hydrogen bond acceptor.
Specific Stereochemistry: The three-dimensional arrangement of atoms is often critical for biological activity, as receptors are chiral environments.
The neurotrophic activity observed in some pyrrole derivatives suggests that these compounds may mimic the action of endogenous neurotrophins like brain-derived neurotrophic factor (BDNF). frontiersin.orgwikipedia.org Small molecules that can activate neurotrophin receptors, such as the TrkB receptor, are of significant interest for the treatment of neurodegenerative diseases. mdpi.commdpi.com The pharmacophore for such activity would likely involve features that can effectively interact with the binding site of these receptors.
Table 2: Potential Pharmacophoric Features of this compound Analogues for Neurotrophic Activity
| Pharmacophoric Feature | Potential Role in Binding | Supporting Evidence from Related Compounds |
| Hydrogen Bond Donor (Pyrrole NH) | Interaction with serine, threonine, or backbone carbonyls in the receptor binding site. | Common feature in many kinase inhibitors and receptor ligands. |
| Hydrogen Bond Acceptor (Lactone C=O) | Interaction with lysine, arginine, or other donor residues in the binding pocket. | Essential for the activity of many natural product lactones. |
| Hydrophobic Core | Van der Waals interactions with nonpolar amino acid residues. | Important for anchoring the molecule in the binding site. |
| Defined Stereocenters | Precise orientation of functional groups for optimal interaction with a chiral receptor. | Enantioselectivity is a hallmark of many biologically active molecules. |
This table represents a hypothetical pharmacophore model based on general principles, as a specific, validated pharmacophore for this compound is not yet published.
Computational Approaches to SAR Prediction and Optimization
In the absence of extensive experimental data, computational methods play a vital role in predicting the SAR of this compound analogues and guiding the design of new compounds. mdpi.com Molecular docking, a key computational technique, can be used to predict the binding orientation and affinity of a ligand to its target protein. nih.gov
For this compound analogues with potential neurotrophic activity, docking studies could be performed against the crystal structures of neurotrophin receptors like TrkB. mdpi.com Such studies can help to:
Predict Binding Modes: Understand how this compound analogues might fit into the receptor's binding site.
Identify Key Interactions: Pinpoint the specific amino acid residues that are likely to interact with the ligand.
Rank Potential Analogues: Estimate the binding affinities of a series of virtual analogues to prioritize them for synthesis and biological testing.
Quantitative Structure-Activity Relationship (QSAR) modeling is another powerful computational tool. By building a mathematical model that correlates the structural features of a set of compounds with their biological activity, QSAR can be used to predict the activity of unsynthesized analogues. alliedacademies.org
Table 3: Application of Computational Methods in this compound SAR Studies
| Computational Method | Application | Expected Outcome |
| Molecular Docking | Predict the binding of this compound analogues to a target receptor (e.g., TrkB). | A ranked list of analogues based on their predicted binding affinity and identification of key binding interactions. mdpi.com |
| 3D-QSAR/Pharmacophore Modeling | Develop a 3D model of the essential features for biological activity based on a set of active analogues. | A visual representation of the pharmacophore that can be used to screen virtual libraries for new hits. researchgate.net |
| Molecular Dynamics (MD) Simulations | Simulate the dynamic behavior of the ligand-receptor complex over time. | An understanding of the stability of the binding pose and the flexibility of the protein upon ligand binding. |
| ADMET Prediction | In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity properties. | Early assessment of the drug-like properties of this compound analogues. |
This table outlines potential applications of computational chemistry to the study of this compound, as specific computational studies on this compound are not widely available.
Advanced Analytical Methodologies for Funebradiol Research
Theoretical Chemistry and Computational Modeling of FunebradiolComputational methods are instrumental in modern chemical research, providing insights that complement experimental work.
Molecular Dynamics Simulations for Conformational AnalysisMolecular dynamics (MD) simulations model the physical movements of atoms and molecules over time.nih.govnih.govlammps.orgFor a molecule like Funebradiol, MD simulations could reveal its stable conformations, flexibility, and how it might interact with a protein binding site.volkamerlab.orgbonvinlab.orgfrontiersin.orgnih.govgalaxyproject.orgyoutube.comThis information is invaluable for understanding structure-activity relationships.
Despite the power of these computational tools, no published research was found that applies either quantum chemical calculations or molecular dynamics simulations to the study of this compound.
Future Research Directions and Open Questions in Funebradiol Chemistry
Exploration of Undiscovered Biosynthetic Intermediates
The biosynthesis of funebradiol and its related compounds from Quararibea funebris is an area ripe for discovery. It has been postulated that these pyrrole (B145914) alkaloids originate from the rare amino acid (2S, 3S, 4R)-γ-hydroxyisoleucine, which forms a key aminolactone intermediate. tandfonline.com The subsequent condensation of this intermediate with what is presumed to be a hexose (B10828440) unit is thought to form the pyrrole ring. tandfonline.com However, the precise intermediates and the enzymatic machinery driving these transformations are yet to be identified.
Future research should focus on identifying and characterizing the "undiscovered" molecules in this pathway. A key open question is the exact nature of the sugar precursor and the mechanism of the Paal-Knorr-type condensation that likely forms the pyrrole ring in vivo. Advanced isotopic labeling studies, where precursors labeled with stable isotopes (e.g., ¹³C, ¹⁵N) are fed to the plant or cell cultures, could trace the metabolic fate of these precursors into this compound. Subsequent analysis using NMR and mass spectrometry would reveal the intact incorporation of these labels, helping to piece together the biosynthetic puzzle.
Furthermore, genome mining of Quararibea funebris could identify biosynthetic gene clusters (BGCs) responsible for producing these alkaloids. frontiersin.orgnih.gov Identifying the genes encoding the enzymes for each biosynthetic step—from the modification of γ-hydroxyisoleucine to the final cyclization and hydroxylation steps—would provide a complete genetic and biochemical blueprint. This approach has proven successful for elucidating complex natural product pathways in other organisms and holds immense potential for this compound. frontiersin.org
Development of Novel Synthetic Routes to Complex Analogues
The chemical synthesis of this compound and its analogues presents significant challenges due to the molecule's stereochemical complexity and the unique linkage of the pyrrole and lactone moieties. While synthetic approaches towards the core aminolactone structure and the related compound, funebral (B9795), have been reported, the total synthesis of this compound itself remains an open frontier. tandfonline.comcapes.gov.br
Future synthetic research should aim to develop novel, efficient, and stereoselective routes to this compound and a diverse library of its analogues. rsc.orgresearchgate.net This would not only provide access to larger quantities of the natural product for biological testing but also allow for the systematic exploration of its structure-activity relationship (SAR). Key challenges to overcome include the stereocontrolled construction of the γ-hydroxyisoleucine-derived lactone and the regioselective formation of the substituted pyrrole.
The development of catalytic asymmetric methods and the application of modern organic chemistry reactions could provide elegant solutions. rsc.org For instance, novel strategies for aryl-aryl or aryl-heteroaryl coupling could be explored for constructing the core scaffold. researchgate.net The creation of analogues could involve modifying the substitution pattern on the pyrrole ring, altering the stereochemistry of the lactone, or replacing the hydroxymethyl groups with other functionalities. These complex analogues would be invaluable tools for probing the biological targets of this compound.
Mechanistic Investigations into Broader Biological Interactions Beyond Known Activities
Detailed studies on the biological activities of this compound are currently limited. ontosight.ai While related classes of compounds, such as furanones and other alkaloids from the Malvaceae family, exhibit a range of biological effects including antibacterial, antioxidant, anti-inflammatory, and bronchodilator properties, the specific bioactivity profile of this compound is largely unknown. ontosight.airesearchgate.netscielo.br The traditional use of Quararibea funebris flowers as a remedy for coughs and fevers suggests potential anti-inflammatory or related activities. acs.org
A crucial future direction is the systematic investigation of this compound's mechanism of action and its interactions with biological systems. wisdomlib.orgnih.govnih.gov This requires moving beyond simple screening and delving into how the molecule interacts with cellular targets. pitt.edu Initial research could involve broad-based phenotypic screening against panels of bacteria, fungi, and cancer cell lines to identify potential areas of activity.
Following any identified "hits," mechanistic studies would be essential to understand how the compound exerts its effects. wisdomlib.org This could involve identifying the specific protein or nucleic acid targets through techniques like affinity chromatography-mass spectrometry. Further studies could investigate its impact on specific signaling pathways, gene expression, and metabolic processes. nih.gov Understanding these fundamental biological interactions is key to unlocking the therapeutic potential of this compound.
Integration of Omics Technologies for Comprehensive Biological Profiling
The integration of "omics" technologies offers a powerful, systems-level approach to understanding the chemistry and biology of this compound. nih.govnih.gov These high-throughput techniques can provide a comprehensive profile of the genetic, transcriptomic, proteomic, and metabolic landscape related to the compound. genedata.com
Table 1: Potential Applications of Omics Technologies in this compound Research
| Omics Technology | Research Application | Potential Insights |
|---|---|---|
| Genomics | Sequencing the genome of Quararibea funebris. | Identification of the biosynthetic gene cluster (BGC) responsible for this compound production. frontiersin.orgnih.gov |
| Transcriptomics | Comparing gene expression (RNA-Seq) in this compound-producing vs. non-producing tissues or conditions. | Pinpointing the specific genes within the BGC that are actively transcribed during biosynthesis; identifying regulatory elements. |
| Proteomics | Analyzing the protein expression profile of Q. funebris. | Identifying the enzymes (the protein products of the BGC) that catalyze each step of the biosynthetic pathway. |
| Metabolomics | Profiling the small molecule metabolites in Q. funebris extracts. | Discovering previously unknown biosynthetic intermediates and related pathway products; understanding the broader metabolic network. |
| Integrated Multi-Omics | Combining data from all omics platforms. | Creating a complete, holistic model of this compound biosynthesis and its regulation; elucidating its mechanism of action by observing global changes in gene/protein/metabolite expression in response to this compound treatment in a model system. frontlinegenomics.commdpi.com |
By applying these technologies, researchers can move beyond a one-dimensional view of this compound. An integrated multi-omics approach can connect the genetic blueprint for its production to its final biological effects, providing a rich, multi-layered understanding of this fascinating natural product. frontlinegenomics.com This comprehensive profiling is essential for guiding future research, from biosynthetic engineering to the rational design of novel therapeutic agents based on the this compound scaffold.
Table 2: Compounds Related to this compound from Quararibea funebris
| Compound Name | Chemical Class | Reference |
|---|---|---|
| This compound | Pyrrole Lactone Alkaloid | researchgate.netnih.govacs.org |
| Funebral | Pyrrole Lactone Alkaloid | acs.orgresearchgate.net |
| Funebrine (B1221873) | Pyrrole Alkaloid | tandfonline.commdpi.com |
| Quabalactone III | Pyrrole Lactone Alkaloid | acs.org |
Q & A
Basic Research Questions
Q. What spectroscopic techniques are recommended for characterizing Funebradiol’s molecular structure, and how should data be validated?
- Methodological Answer : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY, HSQC) to resolve structural ambiguities. Mass spectrometry (MS) should confirm molecular weight, while infrared (IR) spectroscopy identifies functional groups. For validation, cross-reference spectral data with computational simulations (e.g., DFT calculations) and published analogs. Ensure reproducibility by repeating experiments under standardized conditions and adhering to detailed protocols .
Q. How can researchers establish baseline purity criteria for this compound in experimental settings?
- Methodological Answer : Employ high-performance liquid chromatography (HPLC) or ultra-HPLC (UHPLC) with UV/Vis or mass detection to quantify impurities. Set purity thresholds (e.g., ≥95%) based on intended application (e.g., in vitro vs. in vivo studies). Validate methods using spiked samples and statistical tools (e.g., coefficient of variation <5%). Document all procedures rigorously to ensure reproducibility .
Advanced Research Questions
Q. What methodological approaches resolve contradictions in this compound’s bioactivity data across different cell lines?
- Methodological Answer : Conduct a meta-analysis of existing data to identify variables (e.g., cell line origin, culture conditions, assay protocols). Replicate studies under controlled conditions, standardizing parameters like passage number and growth media. Use multivariate statistical models (e.g., ANOVA with post-hoc tests) to isolate confounding factors. Incorporate negative/positive controls and report effect sizes with confidence intervals to contextualize variability .
Q. Which strategies optimize solvent systems for this compound’s crystallization to facilitate X-ray diffraction studies?
- Methodological Answer : Screen solvent combinations (e.g., mixed polar/nonpolar solvents) using high-throughput crystallization robots. Adjust parameters like temperature, evaporation rate, and seeding techniques. Characterize crystal morphology via microscopy before X-ray analysis. For unstable crystals, consider cryoprotection or synchrotron radiation. Document all conditions in supplementary materials to enable replication .
Q. How should researchers design dose-response studies to evaluate this compound’s pharmacokinetic-pharmacodynamic (PK-PD) relationships?
- Methodological Answer : Use a tiered approach:
- In vitro : Test a broad concentration range (e.g., 1 nM–100 µM) in target cells, measuring endpoints like IC₅₀.
- In vivo : Apply allometric scaling to determine initial doses, followed by iterative adjustments based on plasma concentration-time profiles (via LC-MS/MS). Model data using nonlinear regression (e.g., Hill equation) and validate with bootstrap resampling. Ensure ethical compliance by adhering to predefined humane endpoints .
Q. What analytical frameworks are suitable for reconciling discrepancies between computational predictions and experimental data for this compound’s binding affinity?
- Methodological Answer : Compare docking simulations (e.g., AutoDock Vina) with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) results. Evaluate force field parameters and solvent models in simulations. If discrepancies persist, perform alchemical free-energy calculations (e.g., FEP/MBAR) or explore alternative binding conformers via molecular dynamics. Publish raw data and code to enable peer validation .
Methodological Considerations for Data Integrity
- Reproducibility : Follow FAIR (Findable, Accessible, Interoperable, Reusable) principles. Deposit raw spectra, chromatograms, and code in public repositories (e.g., Zenodo, GitHub) .
- Ethics : Disclose conflicts of interest and obtain institutional approval for studies involving animal/human tissues .
- Statistical Rigor : Predefine sample sizes (power analysis) and avoid post-hoc data mining. Use tools like R or Python for transparent analysis pipelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
